

Application Notes and Protocols for Cy3.5 in Single-Molecule Imaging

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Compound of Interest

Compound Name: Cy3.5 acetate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cy3.5, a cyanine dye, for single-molecule imaging experiments. The content covers the dye's properties, detailed experimental protocols, and its applications in research and drug development.

Introduction to Cy3.5 for Single-Molecule Imaging

Cyanine dyes are a class of fluorescent molecules widely used in biological imaging. Cy3.5, a member of this family, is particularly suited for single-molecule studies due to its high extinction coefficient, good quantum yield, and photostability. It is often used as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments, frequently paired with an acceptor dye like Cy5.5.^{[1][2]} These properties allow for the detection and tracking of individual molecules, providing insights into molecular interactions, conformational changes, and reaction kinetics at the nanoscale.

The use of cyanine dyes like Cy3.5 has been instrumental in advancing our understanding of complex biological processes. They have been successfully incorporated into proteins and nucleic acids, enabling the study of these biomolecules in their native environments.^{[3][4][5]}

Photophysical Properties of Cy3.5

The selection of a fluorophore for single-molecule imaging is dictated by its photophysical properties. The following table summarizes the key characteristics of Cy3.5, which are critical

for designing and interpreting single-molecule experiments.

Property	Value	Reference
Excitation Maximum (λ_{max} , ex)	~581 nm	[1][2]
Emission Maximum (λ_{max} , em)	~594 nm	[1][2]
Extinction Coefficient (ϵ)	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	[6]
Quantum Yield (Φ)	~0.15 (in aqueous buffer)	[7]
Mean Photobleaching Time (in FRET with Cy5.5)	9.3 ± 0.7 min	[1][2]
Blinking Events (per molecule under FRET)	~1% of trajectories show blinking	[1][2]

Note: Photophysical properties can be influenced by the local environment, including solvent, pH, and conjugation to a biomolecule.[8] The use of photoprotective reagents and specific imaging buffers can enhance photostability.[1][2]

Experimental Protocols

This section provides a detailed protocol for a typical single-molecule imaging experiment involving a Cy3.5-labeled biomolecule, focusing on surface immobilization and data acquisition using Total Internal Reflection Fluorescence (TIRF) microscopy.

Protocol 1: Labeling of Biomolecules with Cy3.5 NHS Ester

Cy3.5 is commonly available as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and amino-modified oligonucleotides.

Materials:

- Cy3.5 NHS ester (e.g., from Lumiprobe or equivalent)[9]

- Biomolecule (protein or amine-modified DNA) in amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
- DMSO (anhydrous)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Labeling buffer: 100 mM sodium bicarbonate, pH 8.3
- Storage buffer: Application-specific (e.g., PBS)

Procedure:

- Prepare Cy3.5 NHS ester stock solution: Dissolve the Cy3.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This stock solution should be prepared fresh.
- Prepare biomolecule solution: Dissolve the biomolecule in the labeling buffer at a concentration of 1-10 mg/mL.
- Labeling reaction: Add a 5-10 fold molar excess of the Cy3.5 NHS ester stock solution to the biomolecule solution. Mix gently and incubate for 1 hour at room temperature in the dark.
- Purification: Separate the labeled biomolecule from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) or 260 nm (for DNA) and at the excitation maximum of Cy3.5 (~581 nm).

Protocol 2: Single-Molecule Imaging with TIRF Microscopy

Materials:

- TIRF microscope equipped with a ~561 nm laser for Cy3.5 excitation.
- High numerical aperture objective (e.g., 1.49 NA).

- EMCCD or sCMOS camera.
- Microfluidic flow cell.
- Biotinylated BSA.
- Streptavidin.
- Biotinylated and Cy3.5-labeled biomolecule.
- Imaging buffer: T50 buffer (10 mM Tris-HCl, pH 8.0, 50 mM NaCl) supplemented with an oxygen scavenging system (e.g., 0.8% D-glucose, 1 mg/mL glucose oxidase, 0.04 mg/mL catalase) and a triplet-state quencher (e.g., 1 mM Trolox).[\[10\]](#)

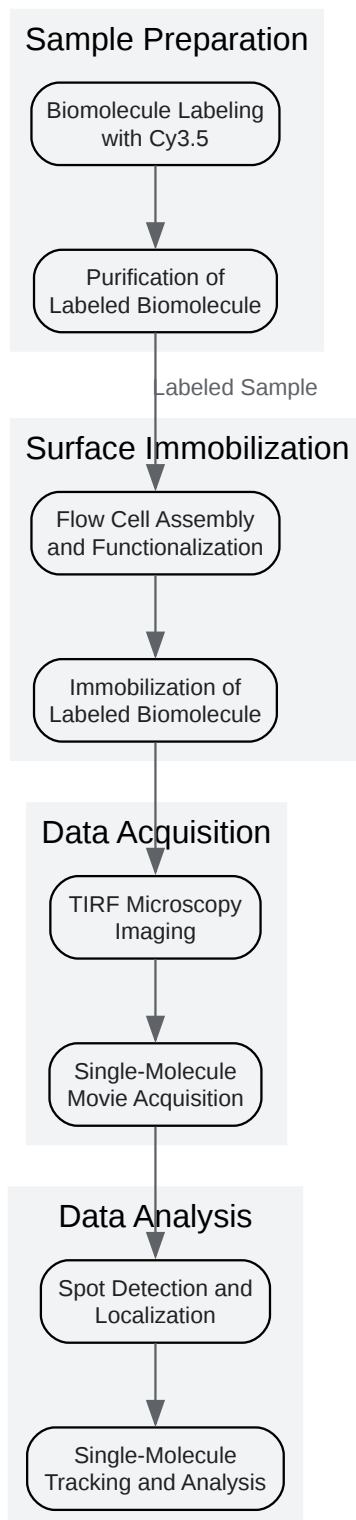
Procedure:

- Flow cell preparation: a. Clean the glass coverslip and slide of the flow cell thoroughly. b. Incubate the flow cell with biotinylated BSA (1 mg/mL in PBS) for 5 minutes. c. Wash with T50 buffer. d. Incubate with streptavidin (0.2 mg/mL in T50 buffer) for 5 minutes.[\[1\]](#) e. Wash with T50 buffer.
- Immobilization of labeled biomolecule: a. Introduce the biotinylated and Cy3.5-labeled biomolecule (at pM to nM concentration) into the flow cell and incubate for 2-5 minutes to allow for surface immobilization. b. Wash with imaging buffer to remove unbound molecules.
- Image Acquisition: a. Mount the flow cell on the TIRF microscope. b. Illuminate the sample with the ~561 nm laser at a low power density to minimize photobleaching. c. Acquire a time-series of images using the EMCCD or sCMOS camera with an appropriate exposure time (e.g., 50-200 ms). d. Record data until most of the fluorescent spots have photobleached to confirm single-molecule behavior.

Visualizations

Experimental Workflow

Experimental Workflow for Single-Molecule Imaging

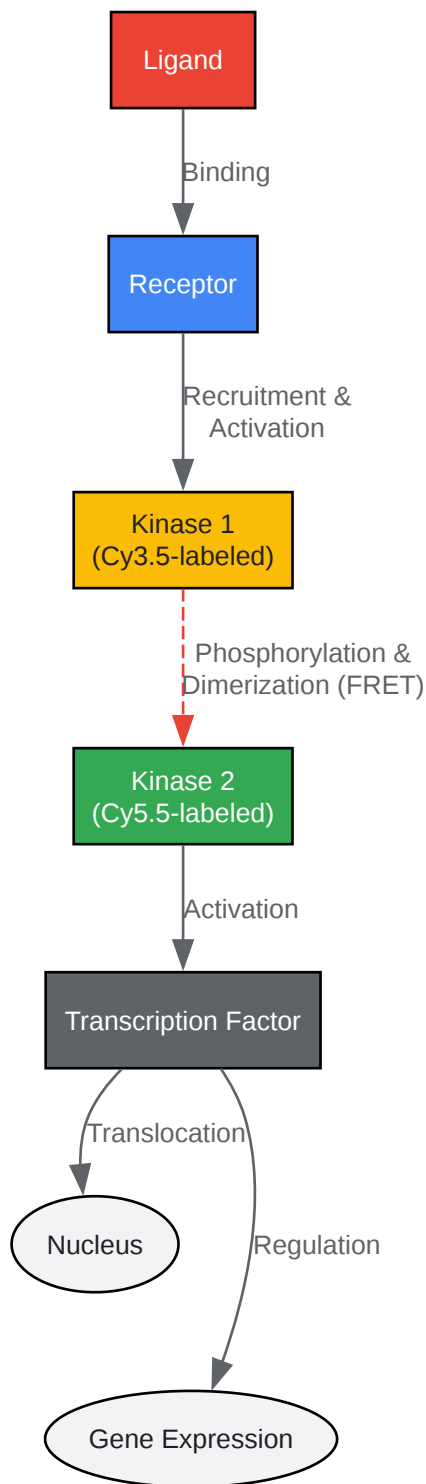


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Caption: A flowchart of the key steps in a single-molecule imaging experiment.

Hypothetical Signaling Pathway Study

Studying Protein-Protein Interactions in a Signaling Pathway



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Caption: A hypothetical signaling pathway illustrating the use of Cy3.5 for smFRET.

Applications in Research and Drug Development

Single-molecule imaging with Cy3.5 provides a powerful tool for both basic research and pharmaceutical development.

In Research:

- **Understanding Molecular Mechanisms:** Elucidating the step-by-step mechanisms of complex biological processes such as DNA replication, transcription, and translation.
- **Protein Folding and Dynamics:** Observing the conformational changes of individual proteins in real-time.
- **Cellular Signaling:** Studying the dynamics of protein-protein interactions within signaling cascades.[\[3\]](#)

In Drug Development:

- **Drug-Target Interaction Analysis:** Directly visualizing the binding and unbinding kinetics of a drug candidate to its target molecule at the single-molecule level.
- **High-Throughput Screening:** While challenging, single-molecule assays can be adapted for screening compound libraries to identify molecules that modulate the activity or conformation of a target protein.
- **Mechanism of Action Studies:** Determining how a drug affects the function of its target, for instance, by observing changes in enzyme kinetics or protein conformational dynamics. The use of Cy3 derivatives in drug delivery systems allows for real-time monitoring of drug movement and metabolism.[\[11\]](#)

The ability to observe molecular heterogeneity and rare events, which are often masked in ensemble measurements, makes single-molecule imaging with probes like Cy3.5 an invaluable technique in modern biological and biomedical research.

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